2-methyl-5-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide
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Description
Research on compounds with structures similar to 2-methyl-5-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide focuses on understanding their chemical and physical properties, synthesis methods, molecular structure, chemical reactions, and potential applications in various fields. These studies contribute to the broader knowledge of benzamide derivatives and their functionalities.
Synthesis Analysis
Synthesis of similar compounds involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds and introducing various functional groups through reactions like chlorination, aminolysis, reduction, and condensation. For instance, compounds have been synthesized from nitrobenzoic acid through a series of steps including chlorination and aminolysis, leading to novel structures with potential biological activities (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. These studies reveal the spatial arrangement of atoms within the molecules and the presence of specific functional groups, providing insights into their chemical reactivity and interactions with biological targets. For example, crystal structure analysis has been used to identify the binding sites for allosteric modulators (Xianglong Wu et al., 2014).
Scientific Research Applications
Cyclization in Chemical Synthesis
This compound's derivatives are used in the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines. These syntheses are crucial for the development of dendrobatid alkaloids, which have significant biological activities (Back & Nakajima, 2000).
Separation and Analysis Techniques
In analytical chemistry, compounds similar to "2-methyl-5-(1-piperidinylsulfonyl)-N-(4-pyridinylmethyl)benzamide" are used in nonaqueous capillary electrophoresis for separating and analyzing chemical substances, contributing to quality control in pharmaceuticals (Ye et al., 2012).
Synthesis of Anti-Inflammatory Agents
Derivatives of this compound have been used in synthesizing novel compounds with anti-inflammatory and analgesic activities. These syntheses contribute to the development of new therapeutic agents for inflammation-related conditions (Abu‐Hashem et al., 2020).
Pharmacological Research
In pharmacology, similar compounds are used to study and develop new drugs. For instance, "2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)" is a novel κ-opioid receptor antagonist, highlighting its potential in treating depression and addiction disorders (Grimwood et al., 2011).
Antineoplastic Applications
Derivatives of this compound have been studied in the context of antineoplastic (cancer-fighting) drugs, particularly in understanding the metabolism of such drugs in patients with chronic myelogenous leukemia (Gong et al., 2010).
Anti-Acetylcholinesterase Activity
Some derivatives have shown significant anti-acetylcholinesterase activity, which is relevant in the treatment of Alzheimer's disease and other neurodegenerative conditions (Sugimoto et al., 1990).
Anti-Fatigue Effects
In studies related to fatigue and endurance, certain benzamide derivatives have been synthesized and shown to have anti-fatigue effects, which may have implications for sports medicine and general well-being (Wu et al., 2014).
properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-6-17(26(24,25)22-11-3-2-4-12-22)13-18(15)19(23)21-14-16-7-9-20-10-8-16/h5-10,13H,2-4,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOPWNYZKVUYRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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